molecular formula C22H16O7 B12201925 4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B12201925
M. Wt: 392.4 g/mol
InChI Key: XTUVPTJAHJPWNA-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological and pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 4-methyl-2-oxo-2H-chromen-7-yl acetate. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
  • Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate

Uniqueness

Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

Molecular Formula

C22H16O7

Molecular Weight

392.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C22H16O7/c1-12-7-20(23)28-18-9-14(3-5-16(12)18)26-11-22(25)27-15-4-6-17-13(2)8-21(24)29-19(17)10-15/h3-10H,11H2,1-2H3

InChI Key

XTUVPTJAHJPWNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

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